N-Chloromethylmorpholine

Descripción general

Descripción

N-Chloromethylmorpholine is a useful research compound. Its molecular formula is C5H10ClNO and its molecular weight is 135.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-Chloromethylmorpholine (N-CMM) is a nitrogen-containing heterocyclic compound that has garnered attention for its biological activities, particularly in medicinal chemistry. This article delves into the biological activity of N-CMM, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

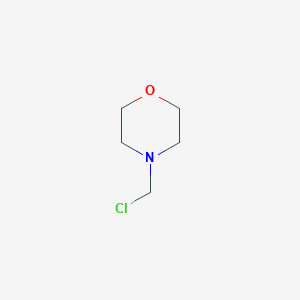

Chemical Structure and Properties

This compound is characterized by its morpholine ring structure with a chloromethyl substituent. The presence of the chlorine atom enhances its reactivity, making it a valuable intermediate in organic synthesis and a candidate for various biological evaluations.

Antitumor Activity

Research has shown that N-CMM and its derivatives exhibit significant antitumor properties. In a study evaluating morpholine-linked coumarin-triazole hybrids, one derivative demonstrated notable growth inhibition against various cancer cell lines, including MG-63 (osteosarcoma) with an IC50 value of 0.80 ± 0.22 μM . The mechanism involved the induction of apoptosis, as evidenced by morphological changes in treated cells and increased levels of reactive oxygen species (ROS) .

Anti-inflammatory Effects

N-CMM derivatives have also been investigated for their anti-inflammatory properties. A study on morpholine derivatives indicated that certain compounds could inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations in macrophage cells. These compounds decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting potential therapeutic applications in inflammation-related disorders .

The biological activity of N-CMM is primarily attributed to its ability to interact with various biological targets:

- Cell Cycle Arrest : Some studies indicate that N-CMM derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species Generation : The induction of ROS plays a crucial role in mediating the apoptotic effects observed in cancer cell lines.

- Inhibition of Key Enzymes : Compounds derived from N-CMM have shown potential in inhibiting enzymes associated with inflammation and cancer progression.

Case Study: Anticancer Evaluation

A recent study synthesized a series of nitrogen-containing heterocycles based on N-CMM and evaluated their antiproliferative activities against cervical cancer cells. The findings revealed that certain derivatives exhibited superior activity compared to standard treatments like cisplatin, highlighting their potential as novel anticancer agents .

Table: Summary of Biological Activities

| Compound | Activity Type | Target Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|---|

| N-CMM derivative 6n | Antitumor | MG-63 | 0.80 ± 0.22 | Induction of apoptosis |

| N-CMM derivative V4 | Anti-inflammatory | RAW 264.7 | Non-cytotoxic | Inhibition of iNOS and COX-2 |

Aplicaciones Científicas De Investigación

Environmental Impact and Molluscicide Use

N-Chloromethylmorpholine has been studied for its role as a molluscicide, particularly in controlling schistosomiasis vectors in aquatic environments. A notable study conducted in West Cameroon assessed the environmental impact of N-tritylmorpholine, a derivative of this compound. The findings indicated that while the treatment effectively reduced mollusc populations, it did not adversely affect fish or invertebrate populations due to rapid recolonization from untreated areas (Corbet et al., 1973) .

| Study | Location | Findings |

|---|---|---|

| Corbet et al. | West Cameroon | Effective against molluscs; minimal long-term impact on fish/invertebrates |

Corrosion Inhibition

Research by Nnaji et al. (2017) explored the effectiveness of this compound derivatives as corrosion inhibitors for mild steel. The study demonstrated that these compounds significantly reduced corrosion rates, with inhibition efficiencies varying based on temperature and concentration. This suggests potential industrial applications for corrosion prevention in various sectors.

| Parameter | Effect |

|---|---|

| Temperature | Inhibition efficiency varies |

| Concentration | Higher concentrations yield better results |

Synthesis of Pharmaceuticals

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its chloromethyl group allows for further functionalization, making it a valuable building block in drug development. For instance, it has been utilized in synthesizing morpholine-based derivatives with potential antimicrobial and anticancer activities.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of morpholine derivatives, including those derived from this compound. Results indicated significant antibacterial activity against Gram-positive bacteria like Streptococcus pneumoniae and Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Proliferation Inhibition

Another research focused on the effects of this compound derivatives on breast cancer cells. The derivatives were found to inhibit cell proliferation and trigger apoptosis pathways, suggesting their potential use in cancer therapy.

Propiedades

IUPAC Name |

4-(chloromethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c6-5-7-1-3-8-4-2-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAHCXPEXLCFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50490578 | |

| Record name | 4-(Chloromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50490578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16158-87-5 | |

| Record name | 4-(Chloromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50490578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.